Feniletilammine

Phenethylamines are a class of organic compounds that share the phenethylamine structure, consisting of a benzene ring attached to an ethylamino group. These compounds are widely found in nature and have been extensively studied for their diverse physiological and pharmacological effects. They play significant roles in the human body as neurotransmitters, such as phenylethylamine (PEA), which is involved in mood regulation, stress response, and cognitive functions.

Phenethylamines can be synthesized from tyrosine through a series of enzymatic reactions, making them important intermediates in amino acid metabolism. In addition to their natural occurrence in plants like cacao and ergot, they are also used as key components in the development of certain psychoactive drugs, including amphetamines and ecstasy (MDMA). Due to their potential therapeutic applications, phenethylamines continue to be areas of active research in both medicinal chemistry and neuroscience.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

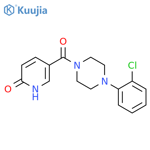

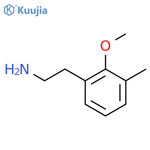

|

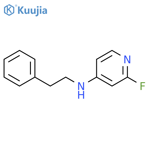

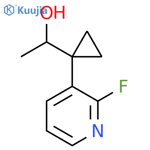

2-(2-ethylphenyl)ethyl(methyl)amine | 1342765-36-9 | C11H17N |

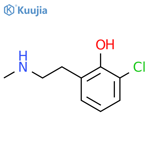

|

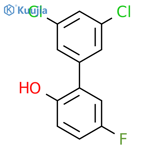

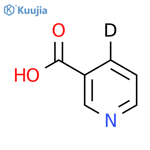

2-Chloro-6-[2-(methylamino)ethyl]phenol | 1513969-23-7 | C9H12ClNO |

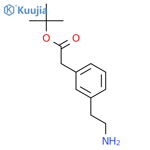

|

tert-butyl 2-3-(2-aminoethyl)phenylacetate | 135482-72-3 | C14H21NO2 |

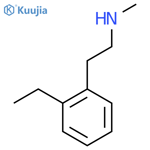

|

2-(2-methoxy-3-methylphenyl)ethan-1-amine | 1352899-30-9 | C10H15NO |

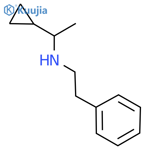

|

(1-Cyclopropylethyl)(2-phenylethyl)amine | 1019588-86-3 | C13H19N |

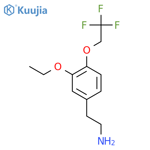

|

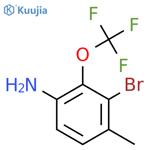

2-3-ethoxy-4-(2,2,2-trifluoroethoxy)phenylethan-1-amine | 1182930-66-0 | C12H16F3NO2 |

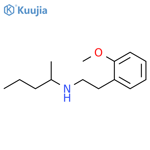

|

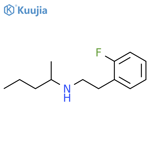

[2-(2-methoxyphenyl)ethyl](pentan-2-yl)amine | 1602195-48-1 | C14H23NO |

|

2-Fluoro-N-(2-phenylethyl)pyridin-4-amine | 1564453-78-6 | C13H13FN2 |

|

2-(2-fluorophenyl)ethyl(pentan-2-yl)amine | 1019577-66-2 | C13H20FN |

|

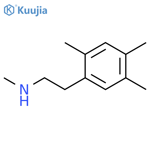

methyl2-(2,4,5-trimethylphenyl)ethylamine | 1368782-01-7 | C12H19N |

Letteratura correlata

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

Fornitori consigliati

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

Nicotinic Acid-d1 Cas No: 116975-14-5

Nicotinic Acid-d1 Cas No: 116975-14-5 -

-